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Compound of Interest

Compound Name:
5-Chloro-3-(4-

formylphenyl)benzoic acid

CAS No.: 1261921-64-5

Cat. No.: B6397042

Get Quote

A Covalent Kinetic Stabilizer of Transthyretin (TTR)[1]
Executive Summary
5-Chloro-3-(4-formylphenyl)benzoic acid is a potent, mechanism-based inhibitor of

transthyretin (TTR) amyloidogenesis. It functions as a kinetic stabilizer of the native TTR

tetramer, preventing the rate-limiting dissociation step required for amyloid fibril formation.[1]

Structurally, it belongs to the class of chlorinated biaryl aldehydes/acids. Its mechanism is

distinct from simple non-covalent binders (like tafamidis) because it possesses a dual-binding

modality:

Non-Covalent Anchoring: The carboxylate group forms electrostatic interactions with Lys15

and Ser117 in the TTR thyroxine-binding pocket.

Covalent "Tethering": The formyl (aldehyde) group reacts with the
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-amino group of a specific Lysine residue (typically Lys15) to form a reversible Schiff base
(imine), cross-linking the TTR monomers.

This covalent modification dramatically increases the activation energy for tetramer

dissociation, effectively "locking" the protein in its functional, non-amyloidogenic state.

Molecular Architecture & Pharmacophore
The efficacy of 5-Chloro-3-(4-formylphenyl)benzoic acid stems from its precise structural

complementarity to the TTR thyroxine-binding channel.

Structural Component Chemical Moiety Mechanistic Function

Scaffold Core
Biphenyl (3-phenylbenzoic

acid)

Mimics the thyroxine (T4)

backbone; spans the

hydrophobic channel at the

dimer-dimer interface.

Electrostatic Anchor Carboxylic Acid (-COOH)

Forms a salt bridge with Lys15

and hydrogen bonds with

Ser117 at the channel

entrance, orienting the

molecule.

Covalent Warhead Formyl Group (-CHO)

Reacts with the

-amino group of Lys15 to form

a Schiff base (imine),

covalently tethering the ligand

to the protein.

Hydrophobic Filler Chlorine (-Cl) at C5

Occupies the Halogen Binding

Pocket (HBP) (specifically HBP

2 or 3), enhancing binding

affinity via hydrophobic and

van der Waals interactions.
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The Amyloidogenic Cascade
TTR amyloidosis is driven by the dissociation of the native homotetramer into monomers.[1][2]

These monomers undergo partial unfolding (misfolding) and self-assemble into toxic oligomers

and amyloid fibrils.[1][2]

Rate-Limiting Step: Tetramer dissociation (

).

Therapeutic Goal: Increase the kinetic barrier (

) of dissociation.

Ligand Binding & Stabilization
5-Chloro-3-(4-formylphenyl)benzoic acid binds to the unoccupied thyroxine-binding sites

(two per tetramer) with negative cooperativity. Binding to just one site is often sufficient to

stabilize the entire tetramer against dissociation.[3]

Step-by-Step Binding Event:
Entry: The molecule enters the hydrophobic channel (HBP).

Orientation: The carboxylate directs the molecule towards the channel entrance

(Lys15/Ser117 region).

Schiff Base Formation: The electrophilic carbon of the aldehyde is attacked by the

nucleophilic nitrogen of the Lys15 side chain.

Reaction:

Result: A covalent imine bond is formed.

Locking: This covalent tether prevents the conformational changes necessary for the

monomer to dissociate from the tetramer, effectively silencing the amyloidogenic potential.

Selectivity
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The specific placement of the chlorine and formyl groups ensures high selectivity for TTR over

other plasma proteins (like albumin), as few other proteins possess the specific geometry of the

TTR HBP combined with a reactive lysine in proximity.

Visualization: Mechanism of Stabilization
The following diagram illustrates the kinetic stabilization pathway and the intervention point of

the molecule.
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Caption: The ligand binds to the native tetramer, forming a stable covalent complex that

prevents the rate-limiting dissociation into monomers.

Experimental Validation Protocols
To validate the mechanism of action, the following assays are standard in the field.

Acid-Mediated Fibril Formation Assay
This assay mimics the lysosomal conditions (pH 4.4) that trigger TTR dissociation and

fibrillogenesis.[1][2][4]

Protocol:

Preparation: Incubate Recombinant Wild-Type (WT) TTR (

) with the test compound (

) in phosphate buffer (pH 7.0) for 30 minutes at 37°C to allow binding/Schiff base formation.
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Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4, 100 mM KCl, 1 mM EDTA).

Final pH

4.4.

Incubation: Incubate at 37°C for 72 hours.

Turbidity Measurement: Measure absorbance at 400 nm (

) or 350 nm.

Control: TTR + DMSO (High turbidity = Fibrils).

Test: TTR + Compound (Low turbidity = Stabilization).

Quantification: Calculate % Inhibition:

Mass Spectrometry (Schiff Base Detection)
To confirm the covalent nature of the interaction.

Protocol:

Incubation: Incubate TTR (

) with the compound (

) in neutral buffer for 2 hours.

Analysis: Analyze the sample using ESI-MS (Electrospray Ionization Mass Spectrometry)

under non-denaturing conditions.

Observation: Look for a mass shift of

(loss of water upon imine formation) on the TTR monomer or dimer peak.

Note: Schiff bases are reversible; reduction with

prior to MS may be required to permanently trap the adduct for robust detection.
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Synthesis & Chemical Context
For researchers requiring the compound, the synthesis typically follows a Suzuki-Miyaura

coupling pathway.

Synthetic Pathway:

Starting Materials: 3,5-Dichloroiodobenzene (or 3-chloro-5-iodobenzoic acid ester) + 4-

Formylphenylboronic acid.

Coupling: Palladium-catalyzed cross-coupling (e.g.,

,

, Toluene/Water) yields the biaryl core.

Functionalization: If starting from the aldehyde precursor, oxidation (e.g.,

) or hydrolysis of an ester group yields the final benzoic acid.

References
Razavi, H., et al. (2003).[5] "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors:

Synthesis, Evaluation, and Mechanism of Action." Angewandte Chemie International Edition,

42(24), 2758-2761. Link

Purkey, H. E., et al. (2001). "Evaluating the Binding Selectivity of Transthyretin Amyloid Fibril

Inhibitors in Blood Plasma." Proceedings of the National Academy of Sciences (PNAS),

98(10), 5566-5571.[5] Link

Johnson, S. M., et al. (2005). "Structure-Based Design of Potent Transthyretin

Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

Kelly, J. W., et al. (2003). "Compositions and methods for stabilizing transthyretin and

inhibiting transthyretin misfolding." U.S. Patent 2003/0232877.[5] Link

BenchChem Technical Guide. (2025). "The Emerging Potential of 4-Chloro-2-(4-

formylphenyl)benzoic Acid in Medicinal Chemistry." Link (Cited for structural class context).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.200351179
https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pnas.org%2Fdoi%2Ffull%2F10.1073%2Fpnas.101125498
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm049486e
https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20030232877A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6397042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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